p-Nonyloxybenzaldehyde
Overview
Description
P-Nonyloxybenzaldehyde is a useful research compound. Its molecular formula is C16H24O2 and its molecular weight is 248.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Health Impact
- Mechanisms of Toxic Responses: The action mechanisms of various polychlorinated compounds, including those related to benzaldehydes like p-Nonyloxybenzaldehyde, have been studied. These studies emphasize both receptor-mediated and non-receptor-mediated toxic responses. The toxic equivalency factor (TEF) concept is particularly important in understanding these impacts (Ahlborg et al., 1992).
Catalytic Applications
- Heck Coupling Reactions: this compound's derivatives have been explored in Heck coupling reactions. These studies include kinetic modeling and experimental investigations to understand the catalytic cycles and mechanisms involved (Rosner et al., 2001).
- Palladium Nanoparticle Pathways: Investigations into palladacycles derived from benzaldehydes, including this compound, have demonstrated their efficacy as catalysts in Heck and Suzuki reactions. These studies also highlight the formation of palladium nanoparticles as part of the catalytic process (Rocaboy & Gladysz, 2003).
Analytical Chemistry
- Spectrophotometric Determinations: Derivatives of this compound have been used in spectrophotometric methods for determining certain chemicals, demonstrating its utility in analytical chemistry (Sastry et al., 1986).
Biochemical Research
- pH-Responsive Fluorescent Sensor: Benzaldehyde derivatives, including those related to this compound, have been developed as pH-responsive fluorescent sensors. These are valuable for studying biological organelles (Saha et al., 2011).
Green Chemistry
- Synthesis of p-Nitrobenzaldehyde: Research into green synthesis methods has been applied to compounds like p-Nitrobenzaldehyde, a derivative of benzaldehyde. This illustrates an environmentally friendly approach to chemical synthesis (Yuanbin, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
p-Nonyloxybenzaldehyde is a chemical compound that is commonly used in the Wittig reaction . The Wittig reaction is a chemical reaction that involves the formation of an ether from an aldehyde and a phosphonium salt . In this context, the primary target of this compound is the aldehyde group present in various organic compounds .
Mode of Action
In the Wittig reaction, this compound interacts with its target, the aldehyde group, to form an ether . This reaction is facilitated by a phosphonium salt, which acts as a catalyst . The resulting ether compound can then undergo further reactions, leading to the synthesis of various organic compounds .
Biochemical Pathways
It is known that the compound plays a crucial role in the wittig reaction, which is a fundamental process in organic chemistry . The products of this reaction can be involved in various biochemical pathways, depending on their specific structures and properties .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound and its ultimate effects on the body .
Result of Action
The primary result of the action of this compound is the formation of an ether compound through the Wittig reaction . This ether can then participate in further reactions, leading to the synthesis of a wide range of organic compounds . The exact molecular and cellular effects of these compounds would depend on their specific structures and properties .
Properties
IUPAC Name |
4-nonoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-13-18-16-11-9-15(14-17)10-12-16/h9-12,14H,2-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWJLGGZWZZBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198256 | |
Record name | p-Nonyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50262-46-9 | |
Record name | p-Nonyloxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nonyloxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.